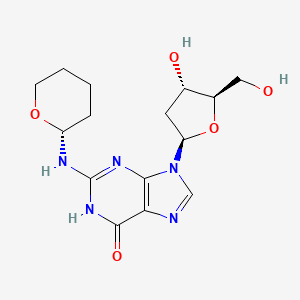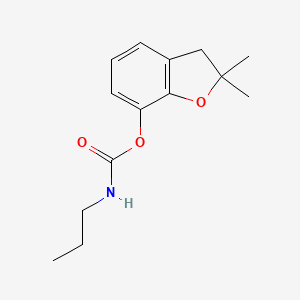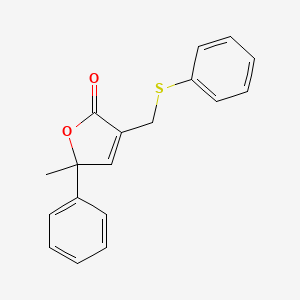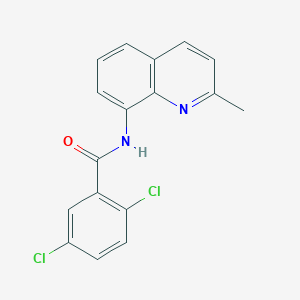
2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and agrochemicals. This compound, in particular, has garnered interest due to its potential biological activities and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide typically involves the halogenation of quinoline derivatives. One common method is the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. This process uses trihaloisocyanuric acid as a halogen source under air at room temperature . The reaction proceeds with high regioselectivity and yields the desired halogenated product in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
化学反应分析
Types of Reactions
2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide undergoes various types of chemical reactions, including:
Substitution: Replacement of hydrogen atoms with other functional groups.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Common Reagents and Conditions
Halogenation: Trihaloisocyanuric acid under air at room temperature.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated quinoline derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds.
科学研究应用
2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
作用机制
The mechanism of action of 2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Clioquinol: An antimicrobial agent with a similar quinoline core.
Uniqueness
2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its regioselective halogenation and potential for further functionalization make it a valuable compound in various research fields .
属性
CAS 编号 |
61388-92-9 |
|---|---|
分子式 |
C17H12Cl2N2O |
分子量 |
331.2 g/mol |
IUPAC 名称 |
2,5-dichloro-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C17H12Cl2N2O/c1-10-5-6-11-3-2-4-15(16(11)20-10)21-17(22)13-9-12(18)7-8-14(13)19/h2-9H,1H3,(H,21,22) |
InChI 键 |
JZVQAKBIFGSRTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)Cl)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


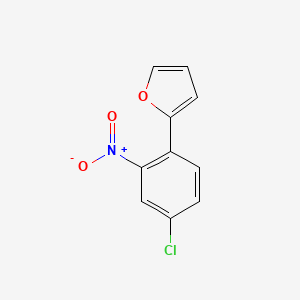
![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)

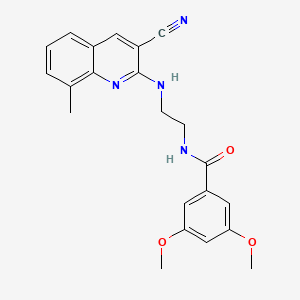
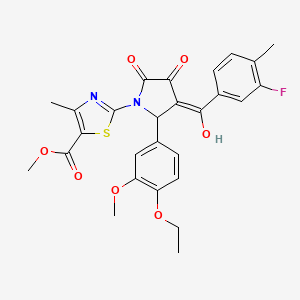
![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)
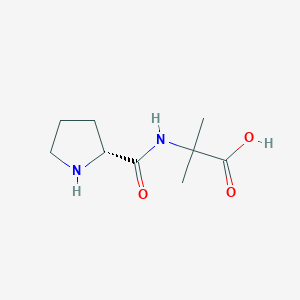
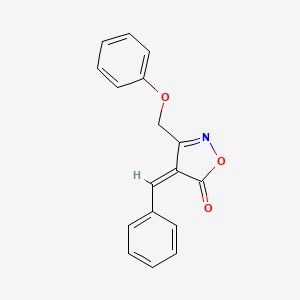
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)

